Fasiglifam

Overview

Description

Fasiglifam, also known as TAK-875, is an investigational oral selective G-protein-coupled receptor 40 (GPR40) agonist. It was developed as a first-in-class agent to enhance glucose-dependent insulin secretion in patients with type 2 diabetes mellitus. This compound demonstrated effectiveness in lowering blood glucose levels in clinical trials but was later withdrawn due to concerns about drug-induced liver injury .

Preparation Methods

The synthesis of Fasiglifam involves several steps, including the formation of biphenyl derivatives. The synthetic route typically includes the coupling of benzene rings through a C-C bond, followed by various functional group modifications to achieve the desired pharmacological properties . Industrial production methods focus on optimizing yield and purity while ensuring safety and scalability.

Chemical Reactions Analysis

Fasiglifam undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are less common but may occur under specific conditions.

Substitution: Substitution reactions can modify the functional groups on the biphenyl structure, potentially altering its pharmacological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various metabolites that can be further analyzed for their pharmacokinetic and toxicological properties .

Scientific Research Applications

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of fasiglifam in improving glycemic control. Key findings from these studies include:

- Reduction in Glycated Hemoglobin (HbA1c) : In a 24-week phase 2 trial conducted in Japan, this compound demonstrated significant reductions in HbA1c levels compared to placebo. Patients receiving 25 mg and 50 mg doses showed reductions of −0.57% and −0.83%, respectively, compared to a −0.16% change with placebo (p < 0.0001) .

- Fasting Plasma Glucose Levels : Significant decreases in fasting plasma glucose were noted from week 2 onwards in both treatment groups .

- Long-term Efficacy : A long-term study indicated that HbA1c levels continued to decrease from week 2 and were maintained over 52 weeks .

Safety Profile

Despite its promising efficacy, safety concerns have significantly impacted the development of this compound:

- Liver Safety Issues : Reports of liver injury have emerged during clinical trials, leading to the halting of its development. Three serious liver injuries were attributed to this compound treatment .

- Adverse Events : The overall incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with mild to moderate severity reported . The most common TEAEs included nasopharyngitis and upper respiratory tract infections.

Case Studies

Several case studies illustrate the applications and challenges associated with this compound:

- Phase 3 Cardiovascular Safety Trial : This trial was designed to assess cardiovascular safety in high-risk patients with type 2 diabetes. However, it was terminated prematurely due to concerns regarding liver safety .

- Japanese Patient Cohort : In a study focused on Japanese patients, this compound showed significant improvements in glycemic control compared to glimepiride, another diabetes medication .

Comparative Efficacy Table

The following table summarizes key findings from various clinical trials evaluating the efficacy and safety of this compound:

| Study Type | Dose | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | TEAEs Incidence (%) |

|---|---|---|---|---|

| Phase 2 Trial | 25 mg | -0.57 | -1.40 | 58.7 |

| 50 mg | -0.83 | -1.41 | 56.5 | |

| Long-term Study | Variable | Maintained | Not specified | Not specified |

| Cardiovascular Safety | Placebo | N/A | N/A | N/A |

Mechanism of Action

Fasiglifam exerts its effects by acting as an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known as GPR40. It enhances insulin secretion in a glucose-dependent manner by binding to an allosteric site distinct from the orthosteric free fatty acid binding site. This cooperative interaction with endogenous plasma free fatty acids potentiates insulin release, making this compound an attractive antidiabetic drug .

Comparison with Similar Compounds

Fasiglifam is unique among GPR40 agonists due to its selective and potent action on FFAR1. Similar compounds include:

Glimepiride: A sulfonylurea that stimulates insulin secretion but carries a higher risk of hypoglycemia.

Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances insulin secretion by preventing the degradation of incretin hormones.

Pioglitazone: A thiazolidinedione that improves insulin sensitivity but has different molecular targets and mechanisms of action .

This compound’s unique mechanism of action and selective targeting of GPR40 distinguish it from these other antidiabetic agents, although its development was halted due to safety concerns.

Biological Activity

Fasiglifam (TAK-875) is a novel compound that acts as an agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). It has been primarily investigated for its potential in improving glycemic control in patients with type 2 diabetes. Despite its promising efficacy, the development of this compound was halted due to concerns regarding liver toxicity observed in clinical trials. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and associated safety concerns.

This compound enhances insulin secretion through a glucose-dependent mechanism, which differentiates it from other antidiabetic agents like sulfonylureas. The key actions include:

- Agonism of FFAR1 : this compound binds to FFAR1, promoting insulin secretion from pancreatic β-cells in response to elevated glucose levels. This action is mediated by increased intracellular calcium levels and enhanced calcium oscillations, which are crucial for insulin release .

- Membrane Depolarization : The insulinotropic effect of this compound requires membrane depolarization. Studies have shown that the presence of K+ ions can potentiate this effect even in the absence of glucose .

- Second Messenger Pathways : this compound influences various intracellular signaling pathways, including those involving diacylglycerol (DAG) and inositol trisphosphate (IP3), which are critical for mediating calcium dynamics and insulin secretion .

| Mechanism | Description |

|---|---|

| FFAR1 Agonism | Enhances insulin secretion in a glucose-dependent manner |

| Membrane Depolarization | Necessary for the insulinotropic effect |

| Calcium Dynamics | Increases intracellular calcium levels and oscillations |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating significant improvements in glycemic control among patients with type 2 diabetes:

- HbA1c Reduction : In a study involving Japanese patients, this compound significantly reduced HbA1c levels compared to placebo. The least squares mean change from baseline was −0.57% for the 25 mg dose and −0.83% for the 50 mg dose at week 24 .

- Fasting Plasma Glucose : Significant reductions in fasting plasma glucose were observed as early as week 2, with sustained improvements throughout the study duration .

- Safety Profile : The treatment was generally well tolerated, with a low incidence of hypoglycemia. However, concerns regarding liver safety emerged during trials .

Table 2: Clinical Trial Results for this compound

| Study Parameter | Placebo | This compound 25 mg | This compound 50 mg |

|---|---|---|---|

| HbA1c Change | −0.16% | −0.57% | −0.83% |

| % Achieving HbA1c < 6.9% | 13.8% | 30.2% | 54.8% |

| Fasting Plasma Glucose Change | −0.17 mmol/l | −1.40 mmol/l | −1.41 mmol/l |

Safety Concerns

Despite its efficacy, this compound's development faced significant challenges due to hepatotoxicity:

- Liver Toxicity : Preclinical studies indicated that this compound could induce liver toxicity through reactive oxygen species (ROS) generation, leading to decreased viability in hepatocyte cultures .

- Clinical Observations : During Phase 3 trials, cases of abnormal liver function tests were reported, prompting further investigation into the compound's safety profile . Ultimately, the development was terminated due to these safety concerns despite its therapeutic potential.

Case Study: Liver Injury Incidents

In one notable case during clinical trials, a patient exhibited signs of liver injury attributed to this compound exposure. Although recovery occurred after discontinuation of the drug, this incident highlighted the need for careful monitoring of liver function in patients receiving treatment with this compound.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Fasiglifam (TAK-875) as a GPR40 agonist, and how does it differ from endogenous ligands?

this compound acts as an ago-allosteric modulator of GPR40 (FFAR1), binding to a distinct site from endogenous free fatty acids (e.g., linoleic acid). Unlike orthosteric agonists, this compound enhances receptor activation through positive cooperativity with endogenous ligands, enabling glucose-dependent insulin secretion. Mutational studies highlight residues Arg183 and Arg258 as critical for this compound binding, while hydrophobic residues like His137 and Leu186 influence its conformational effects .

Q. What were the key efficacy outcomes from phase III clinical trials of this compound in type 2 diabetes (T2DM) patients?

In a 24-week phase III trial, this compound 25 mg and 50 mg reduced HbA1c by −0.57% and −0.83%, respectively, compared to placebo (+0.16%). Fasting plasma glucose decreased significantly from week 2, with hypoglycemia reported in only 1/50 mg patient. These effects were attributed to GPR40-mediated glucose-dependent insulin secretion, avoiding hypoglycemia risks seen with sulfonylureas .

Q. How does renal impairment affect this compound pharmacokinetics, and what are the implications for dosing?

A phase I study showed mild renal impairment increased this compound plasma concentrations by 21%, but no dose adjustments were deemed necessary. Hemodialysis had no effect on exposure, and renal clearance of this compound remained stable. However, its metabolite (M-1) accumulated in severe renal impairment, suggesting monitoring in prolonged use .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions between this compound’s efficacy and hepatotoxicity in clinical trials?

Post-hoc analyses of liver enzyme elevations (ALT ≥3× ULN in 2.7% vs. 0.8% placebo) revealed delayed onset (≥12 weeks) in some cases. Methodologically, researchers should:

- Use in vitro hepatocyte models to assess mitochondrial toxicity and transporter inhibition (e.g., bile salt export pump).

- Conduct transcriptomic profiling to identify idiosyncratic injury pathways.

- Implement adaptive clinical trial designs with frequent liver monitoring .

Q. How does this compound’s allosteric modulation of GPR40 influence downstream signaling compared to full agonists?

this compound exhibits partial agonism, requiring co-activation by endogenous ligands for maximal efficacy. Chronic exposure studies in CHO cells showed this compound caused 70% desensitization of GPR40 signaling, unlike the sustained activity of full agonists like SCO-267. This suggests this compound’s allosteric binding destabilizes receptor-G protein coupling over time .

Q. What structural insights explain this compound’s selectivity for GPR40 over related GPCRs?

this compound’s carboxylic acid group interacts with Arg183 and Arg258 in GPR40’s transmembrane domain, while its hydrophobic core binds to a pocket formed by His137 and Leu186. Computational docking studies reveal this dual binding mode prevents off-target effects on GPR120 or GPR84, which lack analogous residues .

Q. Why did this compound’s hepatotoxicity manifest inconsistently across preclinical and clinical studies?

Preclinical models failed to predict hepatotoxicity due to species-specific differences in bile acid transporters. In vitro assays later identified this compound as a potent inhibitor of human NTCP (Na+-taurocholate co-transporting polypeptide), disrupting bile acid homeostasis. This highlights the need for humanized liver models in toxicity screening .

Q. How can researchers design GPR40 agonists that retain this compound’s efficacy while mitigating liver risks?

Strategies include:

- Modifying the carboxylic acid moiety to reduce transporter inhibition.

- Developing biased agonists that avoid β-arrestin recruitment linked to hepatocyte apoptosis.

- Co-administering ursodeoxycholic acid to counteract bile acid accumulation .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in heterogeneous T2DM populations?

Use mixed-effects models to account for baseline HbA1c variability. Subgroup analyses should stratify by β-cell function (HOMA-B) and insulin resistance (HOMA-IR) to identify responders. Non-linear regression can model the EC50 for glucose-lowering effects (e.g., 72 nM in vitro) .

Q. How should researchers validate GPR40 target engagement in this compound studies?

Employ:

- IP1 accumulation assays to confirm receptor activation.

- Calcium flux measurements in GPR40-transfected HEK293 cells.

- PET imaging with radiolabeled this compound analogs to quantify receptor occupancy in vivo .

Q. Contradictory Data Analysis

- Efficacy vs. Safety : While this compound reduced HbA1c by −1.27% in phase II, phase III trials revealed latent hepatotoxicity (ALT ≥10× ULN in 0.31%). Researchers must balance glucose-lowering benchmarks with liver safety endpoints in future agonist development .

- Preclinical-Clinical Discrepancies : Rodent studies showed no hepatotoxicity, but human trials identified NTCP inhibition as a key risk factor. Cross-species transporter profiling is critical .

Properties

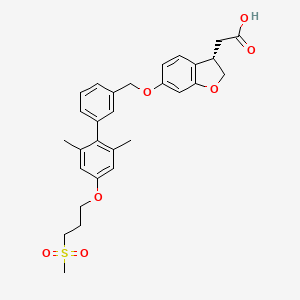

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025726 | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000413-72-8 | |

| Record name | Fasiglifam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIGLIFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.